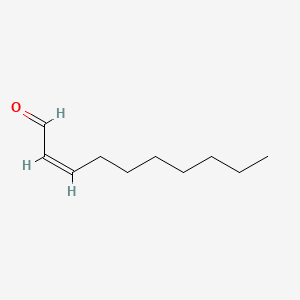

(Z)-2-Decenal

Description

Historical Context and Significance in Chemical Ecology and Flavor Chemistry

The scientific story of (Z)-2-Decenal is intertwined with the study of how organisms communicate using chemical signals, a field known as chemical ecology. Early research identified aldehydes, including 2-Decenal, as key components of the defensive secretions of various insects, particularly within the Hemiptera order, such as the brown marmorated stink bug (Halyomorpha halys). wikipedia.orgscispace.com These compounds are released when the insect is threatened, acting as a repellent to predators and a warning signal to other nearby individuals. wikipedia.org This established the initial significance of 2-decenal isomers as semiochemicals—chemicals that mediate interactions between organisms. plantprotection.pl

Simultaneously, the field of flavor chemistry was uncovering the crucial role of volatile organic compounds in defining the sensory profiles of foods. This compound was identified as a naturally occurring component in a vast array of food items. wikipedia.org Its presence contributes to the characteristic aroma and flavor of many fruits, vegetables, cooked meats, and dairy products. A notable example is its presence in coriander (cilantro) leaves, where, along with other aldehydes, it contributes to the herb's distinctive aroma. wikipedia.orgthegoodscentscompany.com Interestingly, the perception of this aroma has been linked to genetic variants, explaining why some individuals have a strong aversion to cilantro. wikipedia.org The recognition of its potent sensory properties led to its use as a flavoring agent in the food industry, a status affirmed by regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.gov

Table 2: Natural Occurrence of this compound in Various Food Sources

| Food Category | Examples | Source |

|---|---|---|

| Fruits | Bitter orange peel, blackberry, kiwi, cranberry, star fruit | wikipedia.orgthegoodscentscompany.com |

| Vegetables | Carrot root, tomato, parsley | wikipedia.orgthegoodscentscompany.com |

| Meats & Fats | Bacon fat, roast beef, boiled chicken, heated pork fat | wikipedia.org |

| Dairy | Butter | wikipedia.org |

| Nuts & Grains | Roasted hazelnuts, roasted peanuts, wheat bread, rice | wikipedia.org |

| Herbs & Spices | Coriander leaf, ginger | wikipedia.org |

Current Research Landscape and Emerging Trends

Modern research continues to build upon this historical foundation, employing advanced analytical techniques and exploring new biological functions for this compound. The current landscape is characterized by a deeper investigation into its nuanced roles as a semiochemical and the development of novel applications.

One major trend is the detailed characterization of aldehyde-functionalized pheromones in insects. alfa-chemistry.comlabinsights.nl While many long-chain aldehydes are known components of insect sex pheromones, ongoing research seeks to understand the precise blend and ratio of these compounds, including this compound and its isomers, that trigger specific behaviors like mating or aggregation. alfa-chemistry.combangor.ac.uk The synthesis of these specific aldehyde pheromones is a key area of research for developing environmentally friendly pest management strategies, such as population monitoring, mass trapping, and mating disruption. plantprotection.pllabinsights.nl

Another emerging area is the investigation of the broader biological activities of this compound. Studies have indicated its potential as a nematicide, a substance used to control plant-parasitic nematodes. wikipedia.org Furthermore, research into the antimicrobial properties of aldehydes found in plant essential oils suggests potential applications in food preservation and agriculture.

The development of sophisticated analytical methods is also a significant trend. Techniques for rapidly and sensitively measuring the release rates of aldehyde pheromones from insect lures are crucial for optimizing their effectiveness in the field. nih.gov This includes methods like cold trapping followed by luminescence assays, which allow for precise quantification of the released volatiles. nih.gov

Finally, there is continued interest in the formation of this compound through lipid oxidation in food products. Understanding these pathways is critical for controlling the development of both desirable aromas and undesirable off-flavors during food processing and storage.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-dec-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFCJPPRCYDLLZ-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904467 | |

| Record name | (2Z)-dec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid; Powerful waxy, orange aroma | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.836-0.846 | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2497-25-8, 3913-71-1 | |

| Record name | 2-Decenal, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DECENAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Decenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2Z)-dec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECENAL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLD7VH2N1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biogenesis and Metabolic Pathways of Z 2 Decenal

Enzymatic and Non-Enzymatic Formation Mechanisms

(Z)-2-Decenal arises from the degradation of lipids, particularly unsaturated fatty acids, through both enzymatic and non-enzymatic pathways.

Lipid peroxidation (LPO) is a primary mechanism for the generation of aldehydes, including this compound. This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs) and monounsaturated fatty acids (MUFAs) when exposed to reactive oxygen species (ROS) or other oxidative conditions scielo.bracs.orgscielo.bracs.orgnih.govnih.govnih.govnih.govwikipedia.orgwur.nlnih.govrsc.orgnist.gov. During LPO, fatty acids undergo free-radical chain reactions, leading to the formation of hydroperoxides, which subsequently decompose into a variety of secondary oxidation products, such as aldehydes acs.orgnih.govnih.gov.

While specific pathways directly yielding this compound are complex, the general mechanism involves the oxidative cleavage of C18 fatty acids, such as linoleic acid (an omega-6 PUFA) and linolenic acid (an omega-3 PUFA), as well as oleic acid (an omega-9 MUFA) acs.orgacs.orgnih.govnih.govnih.govwikipedia.orgwur.nlnih.govrsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netanr.frnih.govmdpi.com. The oxidation of these fatty acids can produce a range of aldehydes, including saturated and unsaturated variants with varying chain lengths and double bond positions. For instance, oleic acid oxidation can lead to the formation of octanal, nonanal, decanal, and (E)-2-decenal through the homolysis of various hydroperoxide intermediates nih.govresearchgate.net. Similarly, linoleic acid and linolenic acid oxidation pathways are known to generate a variety of aldehydes, including shorter-chain aldehydes like hexanal (B45976) and propanal, as well as longer-chain unsaturated aldehydes acs.orgscielo.brnih.govresearchgate.netresearchgate.net. The specific formation of this compound likely involves the oxidative cleavage and rearrangement of specific unsaturated fatty acid hydroperoxides, potentially involving intermediates with a ten-carbon chain and a cis-configured double bond at the second position.

Heat exposure can significantly accelerate lipid oxidation and the subsequent formation of aldehydes. Thermal degradation of lipids, particularly in biological matrices like food during cooking or processing, can lead to the breakdown of fatty acids and their derivatives, generating volatile compounds, including this compound scielo.bracs.orgnih.govwur.nlnih.govresearchgate.netresearchgate.netacs.orgtandfonline.com. The process involves the homolytic cleavage of carbon-carbon bonds in fatty acids and their hydroperoxides at elevated temperatures, yielding aldehydes and other volatile products nih.govresearchgate.net. For example, thermal oxidation of oleic acid triglycerides has been shown to produce decanal, (E)-2-decenal, and (E)-4-decenal, with specific hydroperoxide intermediates leading to these aldehydes researchgate.net. This compound has also been identified among the volatile compounds formed from the thermal degradation of phospholipids (B1166683) tandfonline.com.

The primary precursors for this compound are unsaturated fatty acids, including linoleic acid, linolenic acid, and oleic acid acs.orgacs.orgnih.govnih.govnih.govwikipedia.orgwur.nlnih.govrsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netanr.frnih.govmdpi.com. These fatty acids, when subjected to oxidative stress, form hydroperoxides which are then cleaved into various aldehydes.

Enzymatic pathways play a crucial role in initiating and propagating lipid oxidation. Lipoxygenases (LOXs) are key enzymes that catalyze the oxygenation of PUFAs, forming fatty acid hydroperoxides nih.govmdpi.comresearchgate.net. These hydroperoxides can then be acted upon by hydroperoxide lyases (HPLs), which cleave the hydroperoxides into shorter-chain aldehydes and oxylipins nih.govmdpi.com. For instance, LOX and HPL are involved in the formation of C6 and C9 aldehydes from linolenic acid nih.gov. Carboxylic acid reductases (CARs) are enzymes capable of directly converting fatty acids into their corresponding aldehydes, often utilizing cofactors like NAD(P)H and ATP google.comchemrxiv.orgresearchgate.net. Additionally, α-dioxygenases (α-DOXs) can oxidize fatty acids to α-hydroperoxy fatty acids, which can then decarboxylate to form aldehydes, while fatty aldehyde dehydrogenases (FALDHs) are involved in the subsequent metabolism of these aldehydes nih.govchemrxiv.orgresearchgate.net. While direct metabolic flux analysis specifically for this compound is not extensively detailed in the provided literature, these enzymatic systems highlight the biochemical routes through which its precursors are transformed.

Metabolic Transformations and Catabolism in Biological Systems (Non-Human)

Once formed, this compound can undergo further metabolic transformations or degradation within biological systems, particularly in microorganisms.

Microorganisms possess enzymatic machinery capable of metabolizing aldehydes, including unsaturated ones. Studies on sourdough fermentation have shown that certain bacteria, such as Lactobacillus sanfranciscensis (a heterofermentative lactobacillus), can reduce unsaturated aldehydes like (E)-2-nonenal and (E,E)-2,4-decadienal to their corresponding unsaturated alcohols. This biotransformation is coupled to NADH oxidation, contributing to ATP production researchgate.net. Saccharomyces cerevisiae (baker's yeast) also metabolizes these aldehydes, reducing both the aldehyde group and the double bond to form saturated alcohols researchgate.net. Aldehyde dehydrogenases (ALDHs) are a class of enzymes known to convert aldehydes into carboxylic acids, thus playing a role in detoxifying or further metabolizing aldehydes chemrxiv.orgfrontiersin.org. The presence of ALDHs in various microorganisms suggests potential pathways for the conversion of this compound into less reactive or different functional groups. This compound itself exhibits antibacterial and insecticidal properties, indicating it can interact with or affect microbial and insect biological systems researchgate.net.

Ecological and Biological Roles of Z 2 Decenal

(Z)-2-Decenal as a Semiochemical in Interspecies Chemical Communication

This compound is a key player in how different species communicate through chemical signals. Its involvement is crucial in the complex world of insect interactions and the relationships between plants and insects.

Role in Insect Chemical Ecology: Alarm and Defensive Secretions

In the realm of insect chemical ecology, this compound is a vital component of alarm and defensive secretions, particularly within the Pentatomidae family, commonly known as stink bugs. These secretions are produced in specialized scent glands and serve as a rapid-response system to deter predators and alert other members of the same species to danger. scielo.brup.ac.za

This compound has been identified as a component in the defensive secretions of various stink bug species. pherobase.comacs.orgfrontiersin.org For instance, it is found in the scent gland extracts of the adult stink bug Bathycoelia distincta. up.ac.zaup.ac.za In first-instar nymphs of Pallantia macunaima, this compound is present in their exuvial extracts. scispace.com It is also detected in adult Brown Marmorated Stink Bugs (Halyomorpha halys). frontiersin.org The presence of this compound is part of a complex blend of volatile chemicals that contribute to the characteristic unpleasant odor emitted by stink bugs when disturbed, which functions as a defense mechanism against predators. scielo.brresearchgate.net

The composition of these defensive secretions can vary between species and even between different life stages (nymphs and adults) of the same species. scispace.comembrapa.br For example, in the Neotropical pentatomid Chinavia ubica, this compound was found in females. embrapa.br

Table 1: Presence of this compound in Selected Pentatomidae Species

| Species | Life Stage/Sex | Reference |

|---|---|---|

| Bathycoelia distincta | Adult | up.ac.zaup.ac.za |

| Pallantia macunaima | First-instar nymphs | scispace.com |

| Halyomorpha halys | Adult | frontiersin.org |

| Chinavia ubica | Female | embrapa.br |

The chemical defenses of stink bugs, including compounds like this compound, also play a role in their interactions with natural enemies and pathogens. Some of these defensive compounds have been shown to have antimicrobial properties, which could protect the insects from pathogenic fungi and bacteria. scielo.brup.ac.za For example, (E)-2-decenal, a closely related isomer, has been shown to inhibit the growth of the entomopathogenic fungus Beauveria bassiana. up.ac.za While direct studies on the effect of the (Z) isomer on this specific fungus are less common, the general antimicrobial nature of such aldehydes is recognized. scielo.brup.ac.za

Furthermore, natural enemies of stink bugs, such as parasitoids, can use these defensive compounds as kairomones to locate their hosts. up.ac.zamdpi.com The egg parasitoids Telenomus podisi and Trissolcus basalis are attracted to defensive compounds released by their hosts. mdpi.com This highlights the dual role of these semiochemicals: while they provide a defensive benefit against generalist predators, they can also be exploited by specialized natural enemies.

Interestingly, some entomopathogenic bacteria themselves produce this compound. It has been identified as one of the chemical components produced by Xenorhabdus and Photorhabdus species, which are symbiotic with entomopathogenic nematodes and are virulent against various insect pests. mdpi.com

Plant-Insect Interactions Mediated by this compound

This compound is also involved in the chemical communication between plants and insects. This compound is found in various plants, including coriander. wikipedia.org Herbivorous insects can be attracted to or repelled by specific volatile compounds emitted by plants, which helps them to locate suitable host plants for feeding and oviposition.

Research on the bean bug, Riptortus pedestris, a major pest of soybeans, has shown that its olfactory system is tuned to detect various plant volatiles. nih.gov Odorant-binding proteins (OBPs) in the insect's antennae are responsible for recognizing and transporting these volatile compounds. Studies have revealed that specific OBPs in R. pedestris can bind to (E)-2-decenal, a volatile emitted by soybean plants, suggesting a role for this compound in host plant recognition. nih.gov While this research focused on the (E) isomer, the advanced olfactory systems of such insects are capable of distinguishing between different isomers, and the presence of this compound in plant volatile blends could also play a role in these interactions. The emission of such volatiles by plants can be a general signal of a potential food source for herbivorous insects. frontiersin.org

Antimicrobial Activities of this compound

This compound has demonstrated notable antimicrobial properties, showing effectiveness against various pathogenic bacteria. This activity is attributed to the chemical nature of aldehydes, which can interact with and disrupt microbial cells.

Antibacterial Effects against Plant Pathogenic Bacteria

Research has highlighted the potential of this compound and other related aldehydes as antibacterial agents against bacteria that are pathogenic to plants. While specific studies focusing solely on this compound's effect on a wide range of plant pathogens are ongoing, the broader class of 2-alkenals is known for its antimicrobial action. mdpi.commdpi.com

Studies on the essential oils of various plants have identified this compound as a component and have demonstrated the antibacterial efficacy of these oils against plant pathogenic bacteria. For example, volatiles from olive plants, which contain a variety of compounds including aldehydes, have shown inhibitory effects against plant pathogenic strains like Pseudomonas savastanoi and Agrobacterium tumefaciens. pjoes.com The essential oil from Alpinia coriandriodora rhizome, which contains (E)-2-decenal as a major component, has shown potent antibacterial activity against a range of bacteria. frontiersin.org The mechanism of action for these aldehydes is often linked to their ability to disrupt microbial cell membranes, leading to cell death.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-2-decenal |

| (E)-2-decenyl acetate (B1210297) |

| (E)-2-hexenal |

| (E)-2-octenal |

| (E)-4-oxo-2-hexenal |

| This compound |

| (Z)-3-dodecenyl acetate |

| 1-tridecene |

| 2-undecenal |

| 4-oxo-(E)-2-hexenal |

| Agrobacterium tumefaciens |

| Dodecane |

| Nonanal |

| Oleic acid |

| Pentadecane |

| Pseudomonas savastanoi |

| Tetradecane |

| Tridecane |

Antifungal Properties against Fungal Pathogens

This compound has demonstrated notable antifungal activities against a variety of fungal pathogens, positioning it as a compound of interest for natural biocontrol strategies. Research has shown that its efficacy is often linked to its ability to disrupt microbial cell membranes, leading to cell lysis and death.

A study investigating the antifungal properties of oily liquid extract from Pinus halepensis branches identified this compound as one of the main constituents, present at 6.88%. mdpi.comresearchgate.net This extract exhibited significant inhibitory effects against several phytopathogenic fungi. For instance, at a 3% concentration, the extract showed the highest inhibition percentage of fungal growth (IPFG) against Bipolaris oryzae (80%) and also demonstrated considerable activity against Fusarium oxysporum, Fusarium solani, and Rhizoctonia solani. mdpi.com While the antifungal activity is attributed to the synergistic effects of all compounds in the extract, the presence of this compound is a key contributing factor. mdpi.comresearchgate.net

Further research has highlighted the concentration-dependent efficacy of compounds like this compound. For example, studies on other aldehydes have shown that higher concentrations lead to complete inhibition of fungal growth for pathogens like Aspergillus niger and Aspergillus flavus. ajol.info The mechanism of action for aldehydes often involves the disruption of fungal cell membranes and metabolic processes. ajol.info Some unsaturated aldehydes have been specifically noted for their ability to interfere with fungal lipid membranes, thereby reducing fungal viability. ajol.info

The antifungal potential of this compound is also recognized in the context of food preservation. Research has indicated that at concentrations above 0.5%, it can effectively inhibit the growth of foodborne pathogens such as Listeria monocytogenes and Staphylococcus aureus, suggesting its utility as a natural preservative. While not a fungus, this points to its broad-spectrum antimicrobial properties.

Interactive Data Table: Antifungal Activity of Pinus halepensis Oily Liquid Extract (Containing this compound)

| Fungal Pathogen | Concentration of Extract | Inhibition Percentage of Fungal Growth (IPFG) |

| Bipolaris oryzae | 3% | 80% |

| Fusarium oxysporum | 3% | 40.55% |

| Fusarium solani | 3% | 30.55% |

| Rhizoctonia solani | 3% | 41.11% |

Data sourced from a study on the antifungal activity of P. halepensis oily liquid extract, where this compound was a significant component. mdpi.com

This compound in Plant Physiology and Defense Mechanisms

This compound is a volatile organic compound (VOC) that plays a multifaceted role in plant physiology and defense. Plants produce a diverse array of VOCs in response to both biotic and abiotic stresses, and these compounds can act as signals and protective agents. cabidigitallibrary.orgresearchgate.net

The production of this compound has been identified in various plants, often as part of their defense arsenal. For instance, it has been detected in the n-hexane extract of Periploca hydaspidis, a medicinally important plant, indicating its potential contribution to the plant's bioactive properties. who.int It is also a known component of the aroma profile of certain tea cultivars, where its presence can influence the sensory characteristics of the final product. nih.gov

Plants respond to herbivory and pathogen attacks by releasing a blend of VOCs, which can have direct defensive effects or act as indirect defense signals by attracting natural enemies of the herbivores. cabidigitallibrary.org Aldehydes, including this compound, are among the compounds released following tissue damage. nih.gov These compounds can have direct inhibitory effects on pathogens and can also play a role in plant-to-plant communication, signaling to neighboring plants to activate their own defense mechanisms. nih.gov

Furthermore, the emission of certain VOCs can be influenced by environmental factors such as temperature, indicating a dynamic role in the plant's adaptation to its surroundings. scielo.br For example, studies on Croton floribundus have shown variations in VOC emissions between different seasons. scielo.br

In response to various stressors, plants can activate complex signaling pathways. mdpi.com While the direct role of this compound in specific signaling cascades is still an area of active research, it is understood that as a secondary metabolite, it is part of the plant's broader strategy to cope with adverse conditions. mdpi.com These defense mechanisms can involve the production of various protective compounds and the activation of stress-related genes. mdpi.comnih.govnih.gov

Interactive Data Table: Presence of this compound in Various Plants

| Plant Species | Part of Plant | Context/Significance | Reference |

| Pinus halepensis | Branches | Antifungal activity | mdpi.comresearchgate.net |

| Periploca hydaspidis | Whole plant (n-hexane extract) | Bioactive component | who.int |

| Oolong Tea Cultivars | Leaves | Aroma compound | nih.gov |

| Patrinia villosa | Not specified | Reported presence | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of Z 2 Decenal

Chromatographic and Spectrometric Techniques for Identification and Separation

Chromatographic and spectrometric methods form the bedrock of (Z)-2-Decenal analysis, enabling its isolation from complex mixtures and subsequent identification based on its unique physical and chemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and separation of volatile organic compounds like this compound. This hyphenated technique couples the separation power of gas chromatography with the identification capabilities of mass spectrometry.

GC separates compounds based on their volatility and interaction with a stationary phase within a column, using an inert carrier gas (typically Helium) as the mobile phase phenomenex.com. For this compound, the separation of its geometric isomer, (E)-2-Decenal, can be achieved using specific stationary phases and optimized temperature programs on capillary columns, such as DB-23, InertCap Pure-WAX, or HP-5MS researchgate.netmdpi.comscirp.orgresearchgate.net. The choice of column and temperature gradient is critical for resolving isomers with subtle differences in polarity and volatility researchgate.netnih.gov.

Following chromatographic separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically via Electron Ionization (EI) at 70 eV mdpi.comscirp.orgwho.intpsu.edupjps.pktandfonline.com. The resulting mass spectrum provides a fragmentation pattern characteristic of this compound, which can then be compared against spectral libraries, such as NIST or Wiley, for identification scirp.orgwho.intpsu.edunih.govmdpi.comscirp.org. The retention time from the GC, in conjunction with the mass spectral data, provides a high degree of confidence in compound identification phenomenex.com. This compound has been identified in various matrices, including food products and plant extracts, contributing to specific aroma notes psu.edumdpi.com. Quantification is typically performed by measuring the peak area in the chromatogram and correlating it with a calibration curve established using authentic standards who.intpan.olsztyn.pl.

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Description | Reference(s) |

| Column Type | Polar capillary columns (e.g., DB-23, InertCap Pure-WAX, HP-5MS) | researchgate.netmdpi.comscirp.orgresearchgate.net |

| Carrier Gas | Helium (He) | phenomenex.commdpi.comscirp.orgwho.intpjps.pk |

| Ionization Mode | Electron Ionization (EI) | mdpi.comscirp.orgwho.intpsu.edupjps.pktandfonline.com |

| Ionization Energy | 70 eV | mdpi.comscirp.orgwho.intpsu.edupjps.pktandfonline.com |

| Injector Temp. | ~250-260°C | mdpi.comscirp.orgwho.intpjps.pk |

| Transfer Line Temp. | ~250-280°C | mdpi.compsu.edu |

| Oven Program | Varies, but typically starts at a lower temp (e.g., 40-60°C), holds for a few minutes, then ramps up at a controlled rate (e.g., 4-10°C/min) to a final temperature. | researchgate.netmdpi.comscirp.org |

| Identification | Mass spectral library matching (NIST, Wiley), retention time comparison, GC-O (for odor activity) | scirp.orgwho.intpsu.edunih.govmdpi.comscirp.org |

| Quantification | Peak area measurement, calibration curves | who.intpan.olsztyn.pl |

Solid-Phase Microextraction (SPME) and Headspace Techniques in Conjunction with GC-MS

To enhance the sensitivity and efficiency of GC-MS analysis for volatile compounds like this compound, particularly when present at low concentrations or in complex matrices, sample preparation techniques such as Solid-Phase Microextraction (SPME) and headspace analysis are frequently employed pan.olsztyn.plpan.olsztyn.plnih.gov.

Headspace (HS) techniques involve analyzing the volatile compounds present in the vapor phase above a sample. This is often combined with SPME, where a coated fiber is exposed to the headspace, adsorbing the volatile analytes pan.olsztyn.plpan.olsztyn.plnih.gov. The choice of SPME fiber coating is critical for efficient extraction of aldehydes; coatings like divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) have shown suitability for volatile aldehydes pan.olsztyn.pl. Optimization of SPME parameters, including extraction temperature, time, and the addition of water to the sample, can significantly improve analyte recovery pan.olsztyn.pl.

Once analytes are adsorbed onto the SPME fiber, they are thermally desorbed directly into the GC inlet, followed by GC-MS analysis pan.olsztyn.plpan.olsztyn.pl. This integrated approach allows for simultaneous extraction, pre-concentration, and injection, leading to lower detection limits and improved sensitivity for this compound and other volatile aldehydes pan.olsztyn.plpan.olsztyn.pl. Calibration curves for aldehydes using HS-SPME-GC/MS have been reported in the range of 1–100 ppb pan.olsztyn.pl.

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Analysis

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify compounds that contribute significantly to the aroma of a sample. It involves coupling a GC system with a human assessor who sniffs the effluent from the GC column. This allows for the detection of compounds that may be present at concentrations below the detection limits of standard detectors but are still perceptually important due to their low odor thresholds mdpi.com.

Aroma Extract Dilution Analysis (AEDA) in Volatile Profile Characterization

By employing AEDA, researchers can systematically identify compounds that are potent odorants, even if present at trace levels. While direct mentions of AEDA specifically for this compound are not detailed in the provided snippets, it is a standard methodology for profiling potent aroma compounds in food and natural products where this compound might be present. This technique complements GC-MS by providing sensory relevance to the identified chemical constituents.

Advanced Mass Spectrometry Modalities (e.g., NCI-GC-MS, GC-TOF-MS) for Precise Identification

Beyond standard EI-GC-MS, advanced mass spectrometry modalities can offer enhanced sensitivity, selectivity, and structural information for precise identification of this compound.

Negative Ion Chemical Ionization (NICI) GC-MS: NICI is a soft ionization technique that can be particularly useful for compounds with electronegative functional groups, such as aldehydes. It often results in simpler mass spectra with a prominent molecular ion, aiding in molecular weight determination and identification, especially when dealing with isomers or compounds with similar EI fragmentation patterns scirp.org. Studies have utilized NICI-GC-MS for identifying compounds with possible molecular ions at m/z 142, which could be relevant for C10 aldehydes like this compound scirp.org.

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS): GC-TOF-MS provides very fast data acquisition rates, allowing for the acquisition of full mass spectra for each chromatographic peak with high resolution. This speed and spectral fidelity are beneficial for complex samples, enabling more confident identification and quantification, particularly when dealing with co-eluting peaks or subtle spectral differences. The high acquisition speed also allows for more data points across narrow GC peaks, improving the accuracy of spectral deconvolution and identification.

Emerging Analytical Platforms for Real-Time Monitoring and Detection

While GC-MS and its variations are powerful for offline analysis, emerging analytical platforms are being developed for real-time or near-real-time monitoring of volatile compounds. These include techniques like Ion Mobility Spectrometry (IMS) and advanced sensor technologies. IMS can provide rapid separation based on ion mobility, offering a complementary dimension to GC-MS or as a standalone rapid screening tool. Sensor arrays, or "electronic noses," can detect patterns of volatile compounds, providing a rapid, albeit less specific, assessment of sample quality or composition. The application of these platforms for the specific, continuous monitoring of this compound is an evolving area, aiming to provide faster feedback in industrial processes or environmental surveillance.

Compound List:

this compound

Nanosensor Technology for Volatile Compound Detection in Agroecosystems

Nanosensor technology offers a promising avenue for the real-time, highly sensitive detection of volatile compounds in agroecosystems, particularly for semiochemicals used in pest management. These sensors leverage the unique properties of nanomaterials to interact with and transduce the presence of specific analytes into measurable signals. Research has demonstrated the efficacy of nanosensors, such as those based on polyaniline and silver (PANI.Ag) or polyaniline and graphene oxide (PANI/GO), in detecting volatile compounds emitted by agricultural pests like the Southern green stink bug (Nezara viridula) embrapa.br.

Studies have shown that these nanosensors exhibit distinct responses to various semiochemicals, including α-bisabolene epoxides, (E)-2-hexanal, (E)-2-decenal, and (E)-2-octenyl acetate (B1210297) embrapa.br. While these studies often focus on the (E)-isomer of 2-decenal, the principles of detection are applicable to its (Z)-isomer, given their similar chemical structures and volatility. The PANI/GO nanosensor, in particular, has demonstrated higher sensitivity, with reported limits of detection (LOD) below 0.44 ng/mL and limits of quantification (LOQ) below 1.15 ng/mL embrapa.br. This compound itself plays a role as a pheromone or warning signal in certain biological contexts, making its detection in agroecosystems valuable for monitoring insect behavior and plant health wikipedia.org. The development of such nanosensors supports proactive integrated pest management strategies by enabling early detection of pest activity embrapa.br.

Table 1: Nanosensor Technology for Volatile Compound Detection in Agroecosystems

| Nanosensor Type | Detected Compound(s) (Relevant to Z-2-Decenal) | Matrix/Application | Key Findings (Sensitivity) | Citation |

| PANI.Ag | (E)-2-decenal, other semiochemicals | Agroecosystems (pest detection) | High sensitivity, LOD < 0.44 ng/mL | embrapa.br |

| PANI/GO | (E)-2-decenal, other semiochemicals | Agroecosystems (pest detection) | Higher sensitivity than PANI.Ag, LOD < 0.44 ng/mL | embrapa.br |

Ion Mobility Spectrometry (IMS) Coupled with Gas Chromatography for Volatile Fingerprinting

The combination of Gas Chromatography (GC) with Ion Mobility Spectrometry (IMS) provides a powerful tool for the rapid analysis and "volatile fingerprinting" of complex samples. GC separates volatile compounds based on their retention times, while IMS offers a secondary separation based on ion mobility, generating a three-dimensional spectrum (retention time, drift time, and intensity) that can be used for sample discrimination and identification nih.govmdpi.com. This technique is particularly valuable for classifying samples and identifying characteristic aroma profiles in various matrices, including food products mdpi.comdiva-portal.orgnih.govsemanticscholar.orgjksus.org.

Studies have utilized GC-IMS to analyze volatile compounds in diverse matrices such as beehive air, meat, and fermented fish, where this compound has been identified as a component diva-portal.orgnih.govsemanticscholar.orgjksus.org. For instance, in the analysis of chicken meat, this compound was detected and noted as a volatile compound that can change during storage and processing nih.gov. Similarly, in fermented golden pomfret, this compound was identified as a secondary oxidation product contributing to fruity aromas semanticscholar.org. The technique's ability to generate distinct fingerprints allows for the differentiation of samples based on their volatile composition, aiding in quality assessment and process monitoring nih.govnih.govsemanticscholar.orgtandfonline.com. While GC-IMS excels in rapid screening and classification, its identification capabilities often rely on comparison with known standards or libraries, and it may not provide the same level of detailed structural information as mass spectrometry or NMR for novel compounds.

Table 2: GC-IMS for Volatile Fingerprinting Including this compound

| Study Context/Matrix | Analytical Technique(s) Used | Mention of this compound | Key Application/Finding | Citation |

| Beehive Air | HS-SPME-GC-MS, GC-IMS | Detected | Volatile profile analysis, component identification | diva-portal.orgjksus.org |

| Chicken Meat | HS-GC-IMS | Detected | Monitoring aroma changes during storage/processing | nih.gov |

| Fermented Golden Pomfret | GC-IMS | Detected | Flavor profiling, identification of oxidation products | semanticscholar.org |

| Olive Oil | HS-GC-IMS | Mentioned (as 2-decenal) | Classification based on volatile fingerprints | mdpi.com |

| Medium-Density Fiberboard (MDF) | GC-IMS | Not explicitly mentioned | VOC fingerprinting for odor source identification | tandfonline.com |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Nuclear Magnetic Resonance (NMR) for Comprehensive Volatile Profiling

For a more comprehensive understanding of volatile profiles, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools. UPLC-MS combines the high separation efficiency of UPLC with the sensitive and specific detection capabilities of MS, allowing for the identification and quantification of a wide array of volatile compounds in complex matrices. This technique is widely applied in metabolic profiling and food analysis, providing detailed information on the chemical composition of samples diva-portal.orgjksus.orgnih.gov.

NMR spectroscopy complements UPLC-MS by providing detailed structural elucidation. It offers insights into the molecular structure, connectivity, and purity of compounds, which is critical for confirming the identity of detected volatiles, including isomers like this compound. While specific studies detailing the application of UPLC-MS and NMR solely for this compound are not explicitly highlighted in the provided search results, these techniques are routinely employed in the comprehensive analysis of volatile organic compounds in biological and food systems diva-portal.orgjksus.org. Their combined use enables researchers to build a complete picture of the volatile landscape, facilitating the identification of key aroma contributors, markers of quality, or indicators of chemical changes.

Table 3: UPLC-MS and NMR for Comprehensive Volatile Profiling

| Technique | Principle | Application Context (General) | Relevance to this compound | Citation |

| UPLC-MS | High-resolution separation coupled with mass analysis | Metabolic profiling, food analysis, complex mixture characterization | Enables sensitive identification and quantification of volatile compounds in diverse matrices. | diva-portal.orgjksus.orgnih.gov |

| NMR | Structural elucidation based on nuclear spin properties | Compound identification, structural characterization, purity assessment | Confirms the precise molecular structure and stereochemistry of identified volatile compounds. | diva-portal.orgjksus.org |

Structure Activity Relationship Sar Studies and Analogues of Z 2 Decenal

Stereochemical Influence on Biological Activity

The stereochemistry of the double bond in α,β-unsaturated aldehydes plays a critical role in their biological interactions. For (Z)-2-Decenal, the cis (Z) configuration of the double bond at the 2-position dictates its specific three-dimensional shape and electronic distribution. This spatial arrangement influences how the molecule interacts with biological targets, such as receptors or enzymes. For instance, in the realm of olfaction, different stereoisomers of volatile compounds often elicit distinct odor perceptions. While specific studies detailing the stereochemical SAR of this compound for activities beyond olfaction are not extensively detailed in the provided literature, general principles of SAR for α,β-unsaturated carbonyls suggest that the cis configuration can affect reactivity in Michael-type additions, a common mechanism for the toxicity and biological activity of these compounds acs.orgresearchgate.netacs.org. The precise spatial orientation afforded by the Z-configuration can lead to differential binding affinities or reaction rates compared to its trans (E) isomer.

Comparative Analysis with Isomers and Related Aliphatic Aldehydes

A comparative analysis with isomers and related aliphatic aldehydes reveals key structural features that confer specific biological activities.

Comparison with Isomers:

(Z)-4-Decenal: In contrast to the α,β-unsaturation in this compound, (Z)-4-Decenal features a double bond at the γ,δ position. While the trans isomer, (E)-4-decenal, is noted for its powerful and diffusive citrus-like odor used in fragrances thegoodscentscompany.com, the cis isomer, (Z)-4-Decenal, has been identified as a uremic toxin, contributing to kidney damage and cardiovascular disease upon chronic exposure nih.gov. This comparison underscores the importance of both double bond position and stereochemistry in determining the nature and severity of biological effects.

Comparison with Related Aliphatic Aldehydes:

Saturated Aldehydes (e.g., Hexanal (B45976), Nonanal): Saturated aliphatic aldehydes such as hexanal and nonanal, which lack the α,β-unsaturation, generally exhibit significantly lower antimicrobial activity compared to their unsaturated counterparts mdpi.com. While hexanal is a prominent odorant in lipid autoxidation nih.govresearchgate.net, its contribution to antimicrobial effects is minimal mdpi.com. This contrast emphasizes that the conjugated system in α,β-unsaturated aldehydes enhances their reactivity, likely through Michael addition mechanisms, leading to greater biological potency acs.org.

Other α,β-Unsaturated Aldehydes: Compounds like (E)-crotonaldehyde and (E)-cinnamaldehyde, which are also α,β-unsaturated, have demonstrated potent inhibitory effects on plant germination and growth mdpi.com. Furthermore, simple α,β-unsaturated aldehydes such as acrolein and crotonaldehyde (B89634) are known for their genotoxic and mutagenic potential due to their electrophilic nature and ability to form DNA adducts researchgate.netacs.org.

Table 1: Comparative Antimicrobial Activity of Aldehydes

| Aldehyde Type | Specific Aldehyde | Reported Activity | Source Reference |

| α,β-Unsaturated Aldehyde | This compound | MIC for E. coli: 0.5% v/v; MIC for C. albicans: 1% v/v | |

| α,β-Unsaturated Aldehyde | (E)-2-Decenal | Showed good antimicrobial activity; strong synergistic effect when tested with others mdpi.com | mdpi.com |

| Saturated Aldehyde | Hexanal | Showed almost no antimicrobial activity mdpi.com | mdpi.com |

| Saturated Aldehyde | Nonanal | Showed almost no antimicrobial activity mdpi.com | mdpi.com |

| α,β-Unsaturated Aldehyde | (E)-Crotonaldehyde | Inhibited seed germination and seedling growth mdpi.com | mdpi.com |

| α,β-Unsaturated Aldehyde | (E)-Cinnamaldehyde | Showed greatest inhibitory effect on seed germination and growth mdpi.com | mdpi.com |

Z 2 Decenal in Food Science and Technology Research

Formation and Contribution to Aroma Profiles in Food Products

The presence and concentration of (Z)-2-decenal are critical to the aroma profiles of numerous fresh and processed foods. It is primarily formed through the oxidative degradation of polyunsaturated fatty acids, such as linoleic and linolenic acids.

Thermal processing often accelerates lipid oxidation, leading to the formation of various volatile compounds, including this compound, which can significantly alter the food's final aroma.

Roasted Ginger: In studies comparing fresh and roasted ginger, this compound was identified as one of thirteen odorants newly found after the roasting process. While other compounds remained dominant, the increase in odorants like this compound was noted as a likely contributor to the changes in the aroma profile initiated by thermal treatment.

Fried Pepper Sauce: Research on the key aroma compounds in fried pepper sauce (FPS) has identified several important aldehydes. However, studies consistently point to the (E)-isomer, (E)-2-decenal, as a key aroma contributor with an unpleasant, fatty odor, rather than the (Z)-isomer. researchgate.netresearchgate.netrsc.org

Heated Phospholipids (B1166683): this compound has been identified for the first time as an odor-active compound in thermally treated phospholipids, such as those from egg yolk. wikipedia.org Along with its (E)-isomer, it is one of the majority of odorants in heated phospholipids, which are primarily 2-alkenals. This formation is significant as phospholipids are important precursors for key aroma compounds in cooked meats like chicken.

| Processed Food | Reported Sensory Descriptor/Note | Reference |

|---|---|---|

| Roasted Ginger | Contributes to aroma changes during thermal treatment | wikipedia.org |

| Heated Phospholipids (e.g., from egg) | Odor-active compound | wikipedia.org |

| Deep-fried Sweet Potato Crisps | Waxy, fatty, earthy, green | rsc.orgrsc.org |

This compound is a component of the volatile profile of many fresh, unprocessed foods, where it contributes to their characteristic aroma.

Spices: The compound is a key odorant in various spices. It has been identified in fresh ginger before processing and is a main volatile component in both the pericarp and kernel of fresh Amomum tsao-ko (cao guo), a ginger-like spice. wikipedia.org

Olive Oil: In the context of olive oil, the isomer (E)-2-decenal is the compound predominantly studied and identified. It is used as a marker for the rancid sensory defect and oxidative degradation. internationaloliveoil.orgnih.govresearchgate.net While both isomers are products of lipid oxidation, the (E)-isomer is more commonly cited in olive oil quality assessment.

| Fresh Product | Role / Contribution | Reported Sensory Descriptor/Note | Reference |

|---|---|---|---|

| Vegetable Soybean (Edamame) | Predominant aldehyde, main flavor compound | Fruity, fat odor | mdpi.com |

| Rabbit Meat | Key/dominant odorant | Tallowy, fatty, pungent | upv.es |

| Coriander Leaf | Component of essential oil | Fruity, fatty, green | wikipedia.org |

| Amomum tsao-ko (spice) | Main volatile component | Not specified | wikipedia.org |

Impact on Food Quality and Preservation Research

The presence and concentration of this compound are often monitored in food quality research as an indicator of chemical changes, particularly lipid oxidation, which affects shelf-life and sensory acceptability.

This compound is a known product of lipid oxidation and its detection can signal the deterioration of food quality. lookchem.comresearchgate.net For instance, in deep-fried sweet potato crisps, it is identified among the marker volatiles associated with lipid oxidation during storage, contributing waxy and fatty notes. rsc.orgrsc.org Its formation is also noted as a potential off-flavor contributor in products like fish collagen peptides, where it imparts a metallic odor.

Conversely, in some foods, it is a desirable flavor component. It is considered one of the main flavor compounds in several major varieties of vegetable soybeans (edamame). mdpi.com Furthermore, a United States patent describes its inclusion as an aroma compound in peanut flavor compositions. google.com

Research into food processing and preservation often tracks the levels of such compounds. For example, studies on thermally treated watermelon juice identified the related isomer (E)-2-decenal as one of the most potent off-flavor compounds contributing to an undesirable mechanical, soapy smell. mdpi.com Similarly, in green tea, (E)-2-decenal was found to be a photooxidative degradation product of linoleic acid, indicating quality loss upon exposure to light during storage. jircas.go.jp While not an active preservative itself, monitoring this compound and its isomers provides a valuable tool for assessing shelf-life and the impact of processing and storage conditions on food quality.

Computational and Theoretical Studies on Z 2 Decenal

Quantum Chemical Calculations for Mechanistic Insights into Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and reactivity of molecules like (Z)-2-Decenal. researchgate.net These methods allow for the detailed study of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. acs.org

While specific DFT studies focusing exclusively on the reactivity of this compound are not extensively documented in the provided literature, the principles have been applied to its isomer, (E)-2-decenal, and other α,β-unsaturated aldehydes. researchgate.net These studies provide a framework for understanding the potential chemical transformations of this compound. For example, DFT calculations can be used to explore the mechanisms of oxidation reactions, which are common for aldehydes. researchgate.net

Computational investigations into the thermal oxidation of (E)-2-decenal have identified several reaction pathways, including peroxide, peroxyl radical, and alkoxy radical pathways. researchgate.net DFT calculations in these studies help to determine the priority of these pathways by comparing their activation barriers. researchgate.net Similar methodologies could be applied to this compound to understand its oxidative stability and degradation products.

Furthermore, quantum chemical calculations can predict various molecular properties that are relevant to the reactivity and stability of this compound. These properties include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.

Electrostatic Potential: This property maps the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Bond Dissociation Energies: These values can be calculated to predict which chemical bonds are most likely to break under certain conditions, providing insight into the molecule's stability.

The data generated from such calculations can be presented in a table to summarize the key computed properties of this compound.

| Computational Parameter | Predicted Value/Information | Significance |

| HOMO Energy | Relates to susceptibility to electrophilic attack | |

| LUMO Energy | Relates to susceptibility to nucleophilic attack | |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | |

| Dipole Moment | Influences intermolecular interactions and solubility | |

| Atomic Charges | Identifies electrophilic and nucleophilic centers |

This table represents the types of data that can be generated through quantum chemical calculations for this compound.

By applying these computational and theoretical methods, a deeper understanding of the intrinsic properties of this compound can be achieved, complementing experimental findings and guiding further research into its chemical and biological roles.

Future Directions and Interdisciplinary Research Perspectives

Integration of Omics Technologies in (Z)-2-Decenal Biosynthesis and Function Research

The elucidation of the biosynthetic pathways and functional roles of this compound can be significantly advanced through the integration of various "omics" technologies. These high-throughput approaches provide a comprehensive view of the molecular processes within an organism. nih.govresearchgate.net

Genomics and Transcriptomics: These fields are crucial for identifying the genes and transcripts involved in the biosynthesis of this compound, which is known to form from the oxidative degradation of polyunsaturated fatty acids. Genomic and transcriptomic analyses of organisms that produce this compound, such as coriander, can pinpoint the specific enzymes—like lipoxygenases, hydroperoxide lyases, and isomerases—responsible for its formation. wikipedia.org By comparing gene expression profiles under different conditions (e.g., pest attack, developmental stages), researchers can identify regulatory networks that control the production of this aldehyde. maxapress.comnih.gov

Proteomics: This approach focuses on the large-scale study of proteins. In the context of this compound, proteomics can be used to quantify the levels of biosynthetic enzymes present in a cell or tissue at a specific time. nih.gov This information is vital for understanding the metabolic flux towards this compound production and for identifying potential bottlenecks in the pathway that could be targeted for metabolic engineering. nih.govmdpi.com

The true power of these technologies lies in their integration. A multi-omics approach, combining genomic, transcriptomic, proteomic, and metabolomic data, can create detailed models of the biosynthetic and functional pathways of this compound. nih.govnih.gov This systems biology perspective is essential for a holistic understanding and for designing rational strategies for its enhanced production or novel applications. nih.gov

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Research Focus | Potential Outcomes |

| Genomics | Identification of genes encoding biosynthetic enzymes (e.g., lipoxygenases, hydroperoxide lyases). | Discovery of novel genes and genetic variants associated with high this compound production. |

| Transcriptomics | Analysis of gene expression patterns under various conditions (e.g., stress, development). | Understanding the regulatory networks controlling this compound synthesis. |

| Proteomics | Quantification of key enzymes involved in the biosynthetic pathway. | Identification of rate-limiting steps and targets for metabolic engineering. |

| Metabolomics | Profiling of this compound, its precursors, and related metabolites. | Mapping the metabolic flux and interplay with other cellular pathways. |

| Multi-Omics Integration | Combining all levels of molecular data to build comprehensive models. | A holistic understanding of this compound's role in biological systems. |

Sustainable Applications in Agroecology and Pest Management

The biological activities of unsaturated aldehydes like this compound present significant opportunities for developing sustainable solutions in agriculture. Agroecology, which promotes farming systems that are environmentally sound and socially just, can benefit from the use of natural compounds for pest management. researchgate.netagroecology-europe.orgfrontiersin.org

Research has demonstrated the potent biological effects of the isomer, (E)-2-Decenal, against significant agricultural pests. Specifically, it has shown nematicidal activity against the root-knot nematode Meloidogyne incognita, a major pest that causes significant crop losses worldwide. nih.govresearchgate.net Studies using electron microscopy revealed that (E)-2-decenal causes ultrastructural damage to the internal tissues of these nematodes, particularly the pseudocoel cells and somatic muscles, suggesting it enters primarily through the digestive system. nih.govresearchgate.net This mode of action highlights its potential as a targeted biopesticide.

The use of this compound and related compounds in integrated pest management (IPM) strategies aligns with the core principles of agroecology by reducing reliance on synthetic chemical pesticides. frontiersin.orgmdpi.com These natural compounds can be deployed in various ways:

Biopesticides: Formulations containing this compound could be developed for direct application to soil or plants to control nematodes and potentially other pests and pathogens. wikipedia.orgnih.gov Its antimicrobial properties against certain bacteria and fungi also warrant investigation for controlling plant diseases.

Semiochemicals: As a volatile compound, this compound plays a role in chemical communication between organisms. It could potentially be used as a repellent to deter pests from crops or as an attractant in "lure and kill" strategies.

The development of such applications requires further research into field efficacy, formulation stability, and effects on non-target organisms to ensure environmental safety and sustainability. researchgate.net

Table 2: Research Findings on the Nematicidal Activity of (E)-2-Decenal against Meloidogyne incognita

| Research Aspect | Key Finding | Reference |

| Target Organism | Root-knot nematode (Meloidogyne incognita) | nih.govresearchgate.net |

| Observed Effect | Arrested life cycle and induced ultrastructural malformations. | nih.gov |

| Mechanism of Action | Caused degeneration of internal pseudocoel cells and malformation of somatic muscles. | nih.govresearchgate.net |

| Mode of Entry | Believed to enter primarily through the nematode's digestive system rather than the cuticle. | nih.govresearchgate.net |

| Potential Application | Development as a natural, sustainable nematicide in agriculture. | nih.gov |

Advancements in Synthetic Biology for Controlled Production and Derivatization

While this compound can be extracted from natural sources like coriander, this method can be inefficient and subject to environmental variability. wikipedia.orgscruttonlab.com Synthetic biology and metabolic engineering offer a powerful alternative for the sustainable and controlled production of this valuable compound. sciepublish.comnih.gov

The core principle involves engineering microbial chassis, such as Escherichia coli or the yeast Saccharomyces cerevisiae, to function as cellular factories. embopress.orgmdpi.comnih.gov This is achieved by introducing and optimizing metabolic pathways capable of converting simple feedstocks (like glucose) into this compound.

Key steps in this process include:

Pathway Design and Assembly: The biosynthetic pathway from precursor fatty acids is well-established. Genes encoding the necessary enzymes (e.g., desaturases, lipoxygenases, lyases) from various plant or microbial sources can be assembled into a synthetic pathway. nih.gov

Host Engineering: The metabolism of the host organism is modified to increase the supply of precursors, such as acetyl-CoA and fatty acids, and to direct metabolic flux towards the target compound. mdpi.comrwth-aachen.de This may involve deleting competing pathways or overexpressing key enzymes. rwth-aachen.de

Enzyme Engineering: The performance of individual enzymes in the pathway can be improved through protein engineering techniques to enhance their activity, stability, and specificity for desired substrates. mdpi.com

Process Optimization: Fermentation conditions are optimized to maximize the titer, rate, and yield of this compound, making the process economically viable. mdpi.comnih.gov

Furthermore, synthetic biology tools enable the creation of novel derivatives of this compound. By introducing enzymes that can perform additional chemical modifications (derivatization), it is possible to generate a library of related compounds with potentially enhanced or novel properties, such as increased potency, stability, or a different aroma profile. scruttonlab.com This opens up possibilities for creating next-generation flavor compounds, pharmaceuticals, or agrochemicals. sciepublish.com

Q & A

Q. What are the established methods for synthesizing (Z)-2-Decenal, and how can their efficiency be compared?

Methodological Answer: The synthesis of this compound involves routes such as aldol condensation, oxidation of allylic alcohols, or isomerization of α,β-unsaturated aldehydes. Efficiency is evaluated by yield, stereoselectivity, and purity. Key steps include:

Aldol Condensation : Reacting octanal with acrolein under basic conditions (e.g., NaOH), followed by acid-catalyzed dehydration. Yield optimization requires temperature control (30–50°C) and inert atmospheres to minimize side reactions .

Oxidation of (Z)-2-Decenol : Using oxidizing agents like pyridinium chlorochromate (PCC) or KMnO₄ in acetone. PCC offers higher stereochemical retention, while KMnO₄ may overoxidize if not carefully monitored .

Q. How is the stereochemical configuration of this compound determined using spectroscopic techniques?

Methodological Answer: The (Z)-configuration is confirmed via:

¹³C NMR Spectroscopy : The allylic carbons (C1 and C3) exhibit distinct chemical shifts due to diamagnetic anisotropy. For this compound, C1 typically appears at δ 22–24 ppm, while C3 resonates at δ 27–29 ppm .

IR Spectroscopy : The C=C stretch at ~1650 cm⁻¹ and aldehydic C=O stretch at ~1720 cm⁻¹ help identify functional groups. Coupling with NOESY NMR can confirm spatial proximity of protons across the double bond .

Q. How can discrepancies in reported physicochemical properties (e.g., boiling point) of this compound be resolved through experimental validation?

Methodological Answer: Discrepancies often arise from impurities or measurement techniques. A systematic approach includes:

Standardized Purification : Use fractional distillation under reduced pressure (e.g., 80–90°C at 10 mmHg) to isolate high-purity samples (>99% by GC).

Differential Scanning Calorimetry (DSC) : Measure boiling points via controlled heating rates (2°C/min) to minimize decomposition .

Collaborative Interlaboratory Studies : Share samples across labs to identify methodological biases (e.g., column type in GC affecting retention times) .

Q. Example Workflow :

- Step 1 : Replicate synthesis using protocols from conflicting studies.

- Step 2 : Characterize purity via GC-MS and NMR.

- Step 3 : Compare DSC data under identical conditions.

Q. What advanced computational models predict the reactivity of this compound in [2+4] cycloadditions, and how do they compare with empirical data?

Methodological Answer: Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level can predict regioselectivity and activation energies:

Transition-State Analysis : Identify diradical or concerted pathways. For this compound, the conjugated diene system favors endo transition states with electron-deficient dienophiles.

Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent polarity’s impact on reaction rates.

Q. Validation Protocol :

- Compare computed activation energies (±2 kcal/mol) with experimental kinetic data.

- Use high-resolution mass spectrometry (HRMS) to confirm adduct structures .

Q. How can contradictory bioactivity data for this compound in antimicrobial assays be analyzed methodologically?

Methodological Answer: Contradictions may stem from assay conditions or microbial strain variability. Mitigation strategies include:

Standardized MIC Protocols : Use CLSI guidelines with fixed inoculum sizes (1×10⁵ CFU/mL) and Mueller-Hinton broth for bacterial assays.

Metabolomic Profiling : Compare treated vs. untreated microbial metabolomes via LC-MS to identify target pathways (e.g., membrane disruption vs. enzyme inhibition).

Statistical Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity (I² statistic) .

Key Consideration : Report negative controls (e.g., solvent-only samples) to rule out solvent toxicity .

Q. What methodologies enable the detection of this compound at trace concentrations in complex matrices (e.g., plant extracts)?

Methodological Answer: Trace analysis requires:

SPME-GC-MS : Solid-phase microextraction (SPME) with carboxen/polydimethylsiloxane fibers to preconcentrate aldehydes. Optimize desorption time (2–5 min) to avoid carryover.

Derivatization : Use pentafluorophenyl hydrazine (PFPH) to enhance MS sensitivity. Derivatized compounds show 10–100x lower detection limits .

Matrix-Matched Calibration : Prepare standards in blank matrix extracts to correct for ion suppression/enhancement .

Q. Validation Metrics :

- Limit of detection (LOD): ≤0.1 ppb.

- Recovery rates: 85–115% across spiked concentrations.

Q. How can the environmental stability of this compound be assessed under varying pH and UV exposure conditions?

Methodological Answer: Design a factorial experiment:

pH Stability : Incubate samples in buffers (pH 3–10) at 25°C. Monitor degradation via HPLC every 24 hours.

UV Exposure : Use a solar simulator (300–800 nm) to irradiate samples. Quantify photooxidation products (e.g., peroxides via iodometric titration) .

Kinetic Modeling : Apply first-order decay models (ln[C] vs. time) to calculate half-lives. Use ANOVA to assess pH/UV interaction effects .

Critical Insight : Degradation pathways (e.g., hydrolysis vs. oxidation) dictate storage recommendations for lab use .

Q. Guidelines for Researchers

- Basic Questions : Focus on synthesis, characterization, and foundational properties.

- Advanced Questions : Emphasize mechanistic studies, data reconciliation, and novel analytical methods.

- Methodological Rigor : Adhere to reproducibility standards (e.g., detailed experimental protocols in Supporting Information) and validate against peer-reviewed data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.